ethyl 2-prop-2-enoyloxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-prop-2-enoyloxypropanoate is an ester compound with the molecular formula C7H10O4. It is characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Ethyl 2-prop-2-enoyloxypropanoate can be synthesized through the esterification reaction of acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid or an ion exchange resin . The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Ethyl 2-prop-2-enoyloxypropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to acrylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Addition Reactions: The double bond in the prop-2-enoyloxy group can undergo electrophilic addition reactions, such as bromination, to form dibromo derivatives.
Scientific Research Applications
Ethyl 2-prop-2-enoyloxypropanoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Biological Studies: The compound can be used as a model ester in studies of enzyme-catalyzed hydrolysis and esterification reactions.
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with ester functionalities.
Mechanism of Action
The mechanism of action of ethyl 2-prop-2-enoyloxypropanoate involves its interaction with specific molecular targets and pathways. For example, in polymerization reactions, the ester group can undergo radical-initiated polymerization to form long-chain polymers. In biological systems, esterases can catalyze the hydrolysis of the ester bond, releasing the corresponding alcohol and acid .
Comparison with Similar Compounds
Ethyl 2-prop-2-enoyloxypropanoate can be compared with other esters such as ethyl acetate and ethyl propionate:
Ethyl Acetate: Commonly used as a solvent in the production of paints, coatings, and adhesives.
Ethyl Propionate: Used as a flavoring agent and in the manufacture of perfumes.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
IUPAC Name |
ethyl 2-prop-2-enoyloxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-7(9)12-6(3)8(10)11-5-2/h4,6H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPQYLLXPVESTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.